molecular formula C5H14N2 B085735 N-Ethyl-N'-methylethylenediamine CAS No. 111-37-5

N-Ethyl-N'-methylethylenediamine

Cat. No. B085735
CAS RN: 111-37-5
M. Wt: 102.18 g/mol
InChI Key: MXJYVLYENVWKQX-UHFFFAOYSA-N
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Description

N-Ethyl-N'-methylethylenediamine is a compound of interest across various chemical research domains, particularly in material science, organic synthesis, and as a potential intermediate for further chemical modifications. Its unique structure offers diverse reactivity and properties, making it a subject of study for its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of N-Ethyl-N'-methylethylenediamine derivatives and related compounds involves multiple steps, including chlorination, condensation, and hydrolysis, starting from basic or readily available chemical precursors. These methods offer advantages such as simplicity, ease of separation, and purification, catering to the potential for large-scale industrial production. For example, a novel synthesis route for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide demonstrates the compound's scalable synthesis feasibility with a yield of up to 75.2% (Lan-xiang, 2011).

Molecular Structure Analysis

Molecular structure analysis of N-Ethyl-N'-methylethylenediamine and its analogs often employs techniques such as 1H NMR, FTIR spectroscopy, and X-ray crystallography. These analyses provide insights into the compound's molecular geometry, electron distribution, and the potential for interaction with other molecules, which is crucial for understanding its reactivity and properties (Balakrishna, Abhyankar, & Walawalker, 2001).

Chemical Reactions and Properties

N-Ethyl-N'-methylethylenediamine participates in various chemical reactions, including photocuring in dental resins, where it serves as a co-initiator. This role illustrates the compound's versatility and utility in specialized applications, such as dental restorative materials, highlighting its polymerization capabilities and the effects on physical and mechanical properties of the resulting polymers (Nie & Bowman, 2002).

Scientific Research Applications

1. Organic Chemistry: Birch Reduction

  • Summary of Application : N-Ethyl-N’-methylethylenediamine is used in the Birch reduction process, a chemical reaction that converts arenes into 1,4-cyclohexadienes .
  • Methods of Application : The Birch reduction is performed using lithium and ethylenediamine (or analogs) in tetrahydrofuran at ambient temperature . This method is easy to set up, inexpensive, scalable, rapid, accessible to any chemical laboratory, and capable of reducing both electron-rich and electron-deficient substrates .
  • Results or Outcomes : The Birch reduction has been employed throughout the pharmaceutical industry, perfumery industry, and academia . The reaction did not proceed without ethylenediamine .

2. Organic Chemistry: Condensation Reactions

  • Summary of Application : N-Ethyl-N’-methylethylenediamine undergoes condensation with 2-hydroxy-3-methoxybenzaldehyde .
  • Methods of Application : The specific methods of application are not detailed in the source, but condensation reactions typically involve the reaction of two molecules to form a larger molecule, along with the loss of a small molecule such as water .
  • Results or Outcomes : The specific outcomes of this reaction are not detailed in the source .

3. Biochemistry: Cancer Research

  • Summary of Application : N-Ethyl-N’-methylethylenediamine forms organometallic ruthenium (II) complexes that inhibit the growth in human ovarian cancer cell lines .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically these complexes would be synthesized and then tested in vitro against cancer cell lines .
  • Results or Outcomes : The specific outcomes of this research are not detailed in the source, but the implication is that these complexes have potential as anti-cancer agents .

4. Organic Chemistry: Synthesis of Tripod Amphiphile

  • Summary of Application : N’-Ethyl-N,N-dimethylethylenediamine is used as a reactant in the synthesis of tripod amphiphile .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve a series of organic reactions to synthesize the desired compound .
  • Results or Outcomes : The specific outcomes of this synthesis are not detailed in the source .

5. Organic Chemistry: Olefin Aziridination

  • Summary of Application : N’-Ethyl-N,N-dimethylethylenediamine is used as a catalyst for olefin aziridination .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve the reaction of an olefin with a nitrogen-containing compound in the presence of the catalyst .
  • Results or Outcomes : The specific outcomes of this reaction are not detailed in the source .

6. Organic Chemistry: Synthesis of 2-Diethylaminoethylamine

  • Summary of Application : N,N-Diethylethylenediamine is used in the synthesis of 2-Diethylaminoethylamine .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically this would involve a series of organic reactions to synthesize the desired compound .
  • Results or Outcomes : The specific outcomes of this synthesis are not detailed in the source .

Safety And Hazards

N-Ethyl-N’-methylethylenediamine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

N'-ethyl-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7-5-4-6-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJYVLYENVWKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059399
Record name 1,2-Ethanediamine, N-ethyl-N'-methyl-
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N'-methylethylenediamine

CAS RN

111-37-5
Record name N1-Ethyl-N2-methyl-1,2-ethanediamine
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Record name 2,5-Diazaheptane
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Record name 1,2-Ethanediamine, N1-ethyl-N2-methyl-
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Record name 1,2-Ethanediamine, N-ethyl-N'-methyl-
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Record name Ethyl(2-(methylamino)ethyl)amine
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Record name 2,5-DIAZAHEPTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Hirokawa, H Harada, T Yoshikawa… - Chemical and …, 2002 - jstage.jst.go.jp
In search of a dopamine D2 and serotonin 5-HT3 receptors dual antagonist as a potential broad antiemetic agent, a number of benzamides were prepared from 4-amino-5-chloro-2-…
Number of citations: 29 www.jstage.jst.go.jp
KP Beaumont - 1975 - search.proquest.com
The stimulus for the work presented in this thesis was the discovery by Rosenberg and his co-workers in the late 1960* 8 that cts_~ diaialne complexes of platinum (ll) and (IV) …
Number of citations: 0 search.proquest.com

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